
1H-1,2,4-Triazole-5-methanamine, 3-(4-iodophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole-5-methanamine, 3-(4-iodophenyl)- is a heterocyclic compound that features a triazole ring substituted with a methanamine group and an iodophenyl group
Preparation Methods
The synthesis of 1H-1,2,4-Triazole-5-methanamine, 3-(4-iodophenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1H-1,2,4-triazole-5-methanamine and 4-iodobenzaldehyde.
Condensation Reaction: The 1H-1,2,4-triazole-5-methanamine is reacted with 4-iodobenzaldehyde under acidic or basic conditions to form the desired product.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
1H-1,2,4-Triazole-5-methanamine, 3-(4-iodophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1H-1,2,4-Triazole-5-methanamine, 3-(4-iodophenyl)- has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: The compound is utilized in the synthesis of advanced materials, such as polymers and coordination complexes, which have applications in electronics and catalysis.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-5-methanamine, 3-(4-iodophenyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1H-1,2,4-Triazole-5-methanamine, 3-(4-iodophenyl)- can be compared with other similar compounds, such as:
1H-1,2,4-Triazole-5-methanamine: Lacks the iodophenyl group, which may result in different chemical reactivity and biological activity.
3-(4-Bromophenyl)-1H-1,2,4-Triazole-5-methanamine: The bromine atom can influence the compound’s electronic properties and reactivity compared to the iodine atom.
3-(4-Chlorophenyl)-1H-1,2,4-Triazole-5-methanamine: Similar to the bromine derivative, the chlorine atom affects the compound’s properties differently than iodine.
Properties
Molecular Formula |
C9H9IN4 |
|---|---|
Molecular Weight |
300.10 g/mol |
IUPAC Name |
[3-(4-iodophenyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C9H9IN4/c10-7-3-1-6(2-4-7)9-12-8(5-11)13-14-9/h1-4H,5,11H2,(H,12,13,14) |
InChI Key |
QQOLKCXWKJCFTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=N2)CN)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


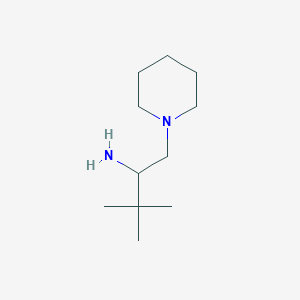
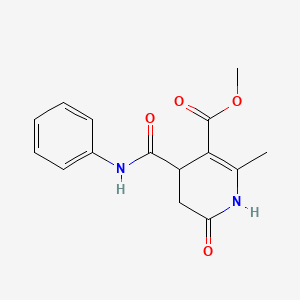


![diethyl 5-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B12113975.png)
![N-[4-(4-bromophenyl)(1,3-thiazol-2-yl)]-2-(3-methylphenoxy)acetamide](/img/structure/B12113977.png)
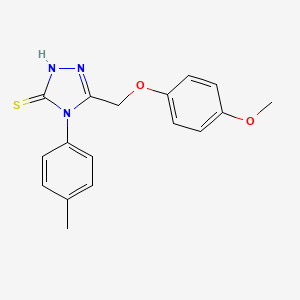
![6-chloro-7-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12113992.png)

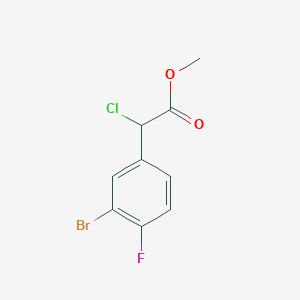

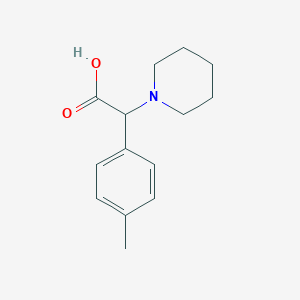
![8-Methyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B12114014.png)
![6-[[(E)-3-carboxyprop-2-enoyl]amino]hexanoic acid](/img/structure/B12114026.png)
